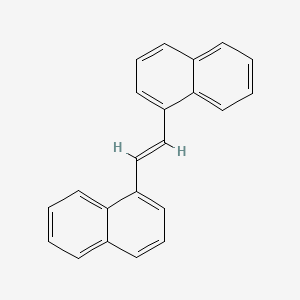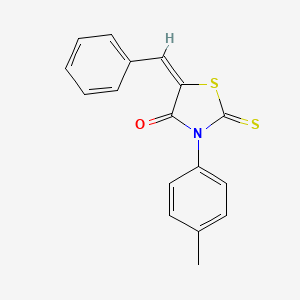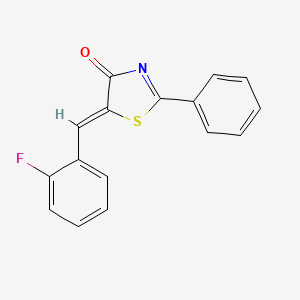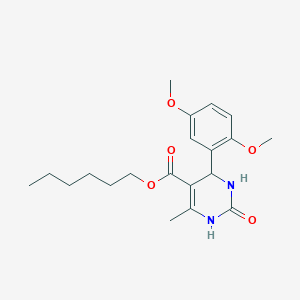
trans-1,2-Di(1-naphthyl)ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2-Di(1-naphthyl)ethylene: is an organic compound with the molecular formula C22H16. It is a derivative of ethylene where the hydrogen atoms are replaced by 1-naphthyl groups. This compound is known for its unique photophysical properties and is often used in photochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(1-naphthyl)ethylene can be achieved through various methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反応の分析
Types of Reactions:
Oxidation: trans-1,2-Di(1-naphthyl)ethylene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur due to the presence of the naphthyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
科学的研究の応用
Chemistry: trans-1,2-Di(1-naphthyl)ethylene is used in photochemical studies due to its unique photophysical properties . It is often studied for its luminescence and photostability.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of trans-1,2-Di(1-naphthyl)ethylene in photochemical reactions involves the absorption of light, leading to an excited state. This excited state can then undergo various photophysical processes, such as fluorescence or phosphorescence . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.
類似化合物との比較
trans-1,2-Di(2-naphthyl)ethylene: Similar in structure but with 2-naphthyl groups instead of 1-naphthyl groups.
cis-1,2-Di(1-naphthyl)ethylene: The cis isomer of the compound.
1,2-Di(1-naphthyl)ethane: A saturated derivative of the compound.
Uniqueness: trans-1,2-Di(1-naphthyl)ethylene is unique due to its specific photophysical properties, which differ from its isomers and other similar compounds. The position of the naphthyl groups and the trans configuration contribute to its distinct behavior in photochemical reactions.
特性
分子式 |
C22H16 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
1-[(E)-2-naphthalen-1-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b16-15+ |
InChIキー |
REPGVFBGPZJLJD-FOCLMDBBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)

![N,N'-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide)](/img/structure/B11705571.png)
![4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11705574.png)
![9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11705586.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705630.png)


![N-{4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}acetamide](/img/structure/B11705637.png)

